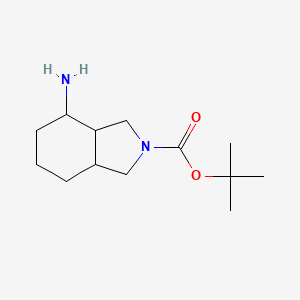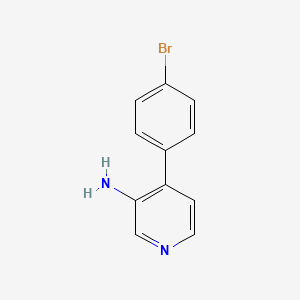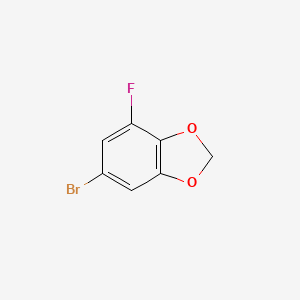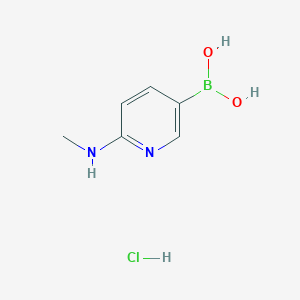
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride
Übersicht
Beschreibung
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is a chemical compound with the molecular formula C6H10BClN2O2 and a molecular weight of 188.42 g/mol. It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride is represented by the InChI code 1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
-
Phosphine-free Suzuki-Miyaura cross-coupling reactions
- Application: 3-Pyridinylboronic acid, a compound similar to 6-(Methylamino)pyridin-3-ylboronic acid hydrochloride, is used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Method: The specific procedures can vary, but generally, this involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
Regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation
- Application: 3-Pyridinylboronic acid is also used in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .
- Method: This involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
-
N-arylation using copper acetylacetonate catalyst
- Application: 3-Pyridinylboronic acid can be used in N-arylation reactions using a copper acetylacetonate catalyst .
- Method: The specific procedures can vary, but generally, this involves the reaction of an aryl or vinyl boronic acid with an amine in the presence of a copper catalyst .
- Results: The outcome of these reactions is the formation of a new carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds .
-
Directed Ortho-Metallation Followed by Borylation
- Application: This is another approach to synthesize (un)substituted pyridinylboronic acids and esters .
- Method: The process involves a metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation .
- Results: This method also results in the formation of (un)substituted pyridinylboronic acids and esters .
-
Iridium or Rhodium Catalyzed C-H or C-F Borylation
- Application: This method is used for the preparation of pyridinylboronic acids because of its high atom efficiency and because it can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
- Method: The process involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
- Results: This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application: This method is used for the formal anti-Markovnikov hydromethylation of alkenes .
- Method: The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Results: This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
-
Synthesis of Pyridinylboronic Acids and Esters by Iridium- or Rhodium- Catalyzed C-H Bond and C-F Bond Borylation
- Application: This method is used for the preparation of pyridinylboronic acids because of its high atom efficiency and because it can be conducted under mild reaction conditions compared with traditional halogen-metal exchange reactions .
- Method: The process involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
- Results: This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
Safety And Hazards
Eigenschaften
IUPAC Name |
[6-(methylamino)pyridin-3-yl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2.ClH/c1-8-6-3-2-5(4-9-6)7(10)11;/h2-4,10-11H,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUFSLATQZVWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741561 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridin-3-ylboronic acid hydrochloride | |
CAS RN |
265664-53-7 | |
| Record name | [6-(Methylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40741561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(methylamino)pyridin-3-yl]boronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
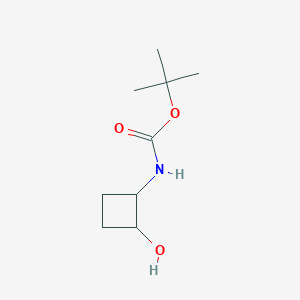
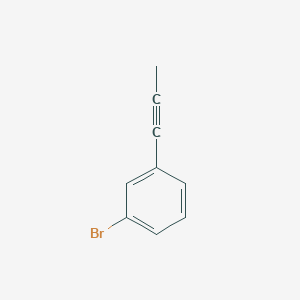
![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)
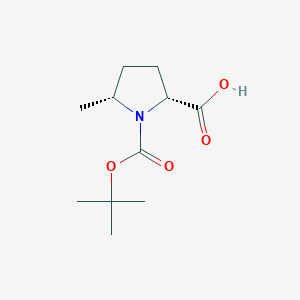
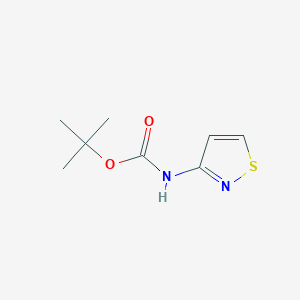
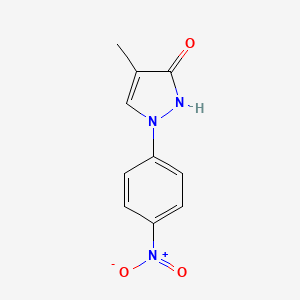
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B1404333.png)
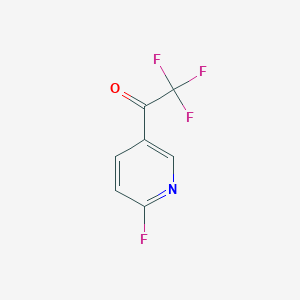
![3-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B1404336.png)
